

2-(4-Methylphenoxy)benzonitrile CAS number and physical data

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Compound of Interest

Compound Name: 2-(4-Methylphenoxy)benzonitrile

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Technical Guide: 2-(4-Methylphenoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(4-Methylphenoxy)benzonitrile**, including its chemical identity, physical data, synthesis protocols, and its potential applications as a versatile building block in organic synthesis and materials science.

Chemical and Physical Data

2-(4-Methylphenoxy)benzonitrile is an organic compound belonging to the classes of aryl nitriles and diaryl ethers.^[1] The nitrile group's reactivity combined with the stable diaryl ether framework makes it a compound of interest for further chemical modifications.^[1]

Table 1: Chemical Identifiers for **2-(4-Methylphenoxy)benzonitrile**

Identifier	Value
CAS Number	79365-05-2[1]
Molecular Formula	C ₁₄ H ₁₁ NO[1]
Molecular Weight	209.24 g/mol [1]
InChI Key	FTXMRDIYTHLABQ-UHFFFAOYSA-N[1]

Table 2: Physical Properties

Specific experimental data for the melting point, boiling point, and solubility of **2-(4-Methylphenoxy)benzonitrile** are not readily available in published literature. However, for the structurally isomeric compound, 4-(4-Methylphenoxy)benzonitrile (CAS: 37563-42-1), the following data has been reported and can serve as a useful reference.

Property	Value (for 4-(4-Methylphenoxy)benzonitrile)
Melting Point	72-73 °C[2]
Boiling Point	142-148 °C at 2.5 mmHg[2]
Monoisotopic Mass	209.084063974 Da[1][3]

Synthesis and Experimental Protocols

The primary route for synthesizing **2-(4-Methylphenoxy)benzonitrile** is through a nucleophilic aromatic substitution (S_NAr) reaction. This method involves the displacement of a leaving group (typically a halogen) on an aromatic ring by a nucleophile.

General Protocol: Nucleophilic Aromatic Substitution (S_NAr)

The synthesis of **2-(4-Methylphenoxy)benzonitrile** is typically achieved by reacting a 2-halobenzonitrile (e.g., 2-chlorobenzonitrile or 2-fluorobenzonitrile) with 4-methylphenol (p-

cresol) in the presence of a strong base.[1] The ortho-position of the nitrile group activates the aromatic ring for nucleophilic attack, facilitating the substitution.[1]

Key Reagents and Solvents:

- **Base:** A strong base is required to deprotonate the 4-methylphenol, forming the more nucleophilic phenoxide ion. Common bases include potassium hydroxide (KOH) or sodium hydride (NaH).[1]
- **Solvent:** Polar aprotic solvents are highly effective for S_NAr reactions as they solvate the cation, enhancing the reactivity of the anionic nucleophile.[1] Suitable solvents include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1]

Detailed Methodology (Adapted from the synthesis of the 4-isomer):

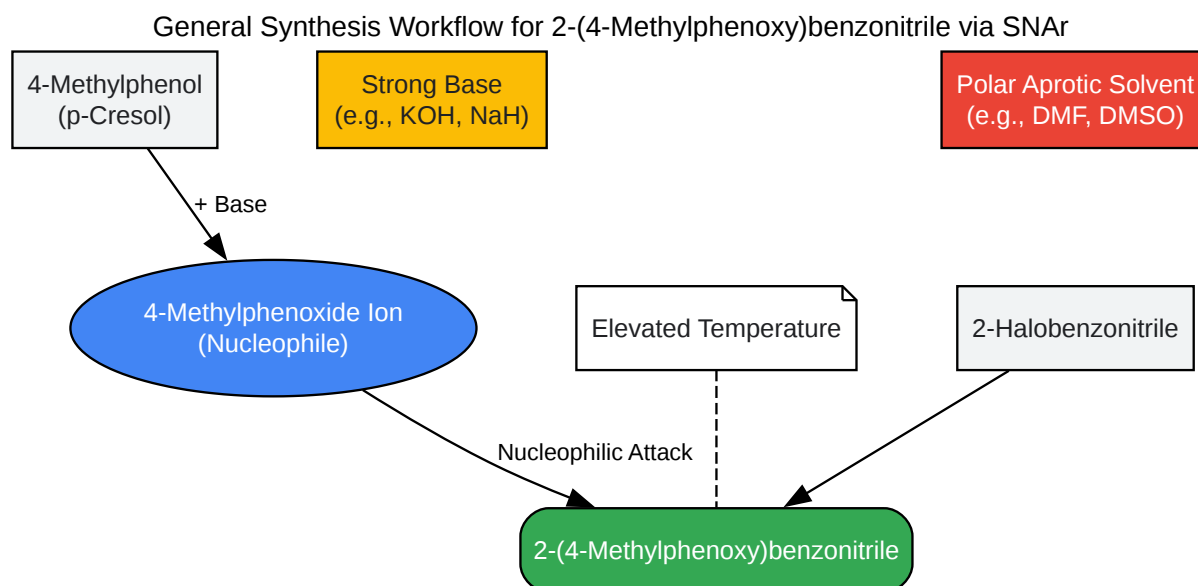
While a specific protocol for the 2-isomer is not detailed, the following procedure for the analogous 4-(4-methylphenoxy)benzonitrile provides a representative experimental methodology. A patented method describes reacting p-cresol with p-chlorobenzonitrile using potassium hydroxide as the base in DMSO at an elevated temperature of 150°C.[1]

- **Reaction Setup:** In a reaction vessel, combine 4-methylphenol (p-cresol), a strong base like potassium hydroxide, and a suitable solvent such as DMSO.
- **Formation of Nucleophile:** Heat the mixture to generate the 4-methylphenoxide ion. If using KOH, water is often removed azeotropically to drive the reaction to completion.[1]
- **Nucleophilic Attack:** Add 2-chlorobenzonitrile to the reaction mixture.
- **Reaction Conditions:** Maintain the reaction at an elevated temperature (e.g., 150°C) and monitor for completion.[1]
- **Workup and Purification:** After the reaction is complete, cool the mixture and recover the organic solvent. The crude product can then be purified through filtration, washing, and recrystallization.

Potential Applications in Research and Drug Development

As a member of the aryl nitrile and diaryl ether families, **2-(4-Methylphenoxy)benzonitrile** serves as a valuable intermediate in organic synthesis. The nitrile group can be converted into various other functional groups, enabling the creation of more complex molecules. A related compound, 2-(4-methylphenyl)benzonitrile, is a known precursor in the synthesis of several biologically active pharmaceutical compounds.

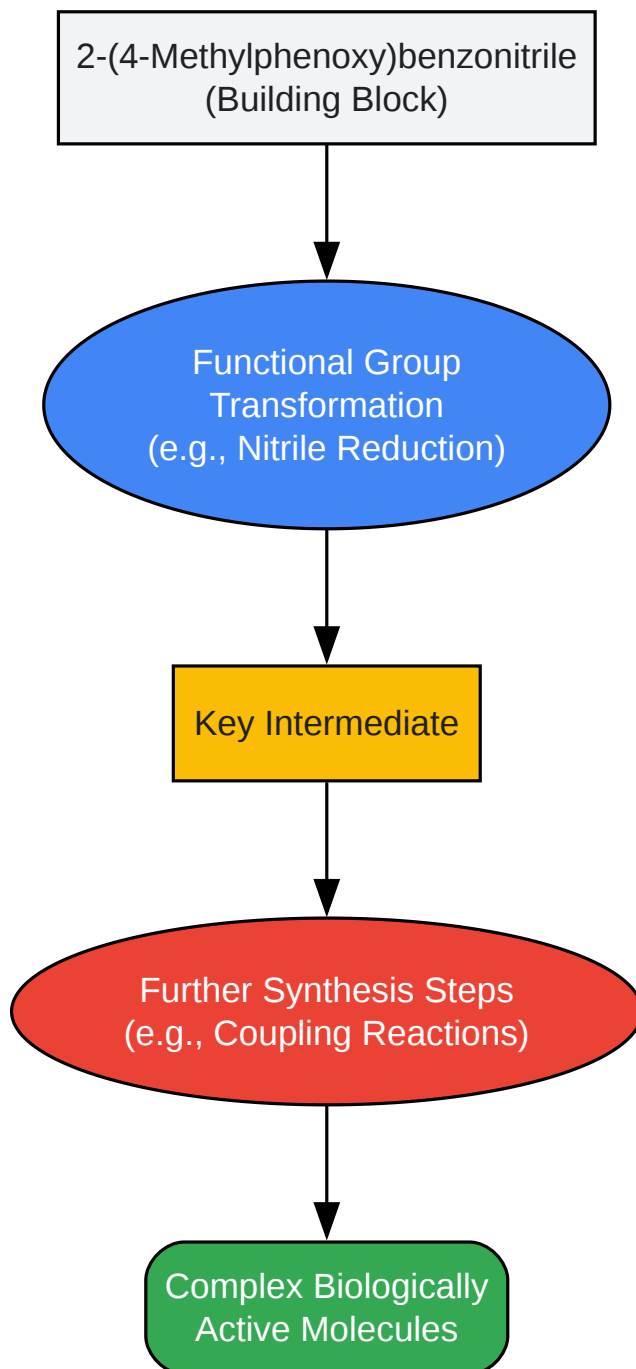
Diagrams



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Caption: Synthesis of **2-(4-Methylphenoxy)benzonitrile** via S_NAr.

Role as a Building Block in Drug Discovery



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Caption: Role as a precursor for complex, biologically active molecules.

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References

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